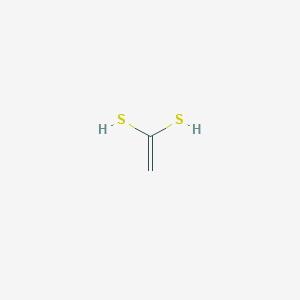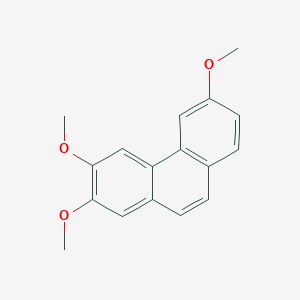
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile: is a complex organic compound characterized by the presence of dodecyldisulfanyl groups attached to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring followed by the introduction of dodecyldisulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with molecular targets through its disulfide and thiazole groups. These interactions can modulate various biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
- 3,5-Bis(4’-Carboxy-Phenyl)-1,2,4-Triazole
Uniqueness
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile is unique due to its specific combination of disulfide and thiazole groups, which confer distinct chemical and biological properties. This makes it stand out compared to other similar compounds, which may lack one or more of these features.
Eigenschaften
CAS-Nummer |
57142-45-7 |
|---|---|
Molekularformel |
C28H50N2S5 |
Molekulargewicht |
575.0 g/mol |
IUPAC-Name |
3,5-bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C28H50N2S5/c1-3-5-7-9-11-13-15-17-19-21-23-31-34-27-26(25-29)28(33-30-27)35-32-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI-Schlüssel |
QZHDOLCSLGQJKN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSSC1=C(C(=NS1)SSCCCCCCCCCCCC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



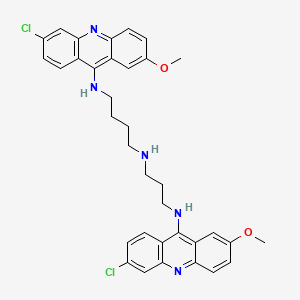
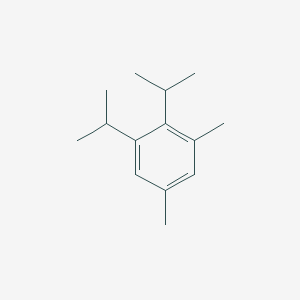
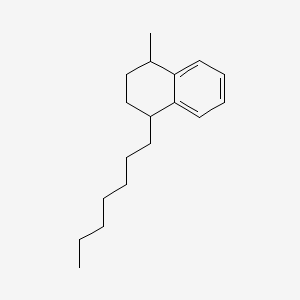

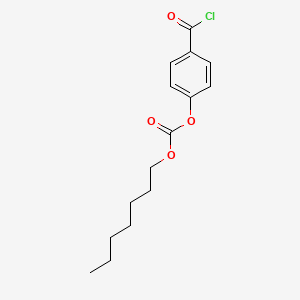

![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)

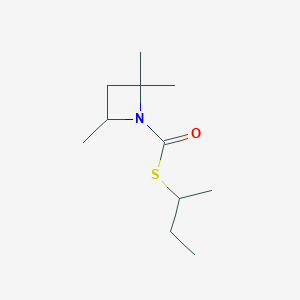

![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)
